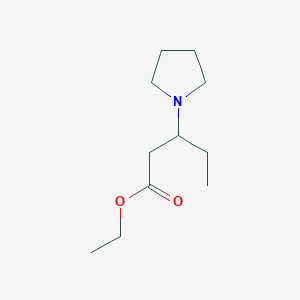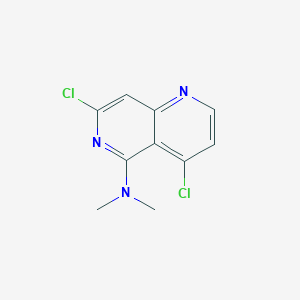
5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl group and a fluorohydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one typically involves the condensation of appropriate benzyl and fluorohydroxyphenyl precursors with a pyrimidine core. One common method involves the use of benzyl bromide and 3-fluoro-4-hydroxybenzaldehyde as starting materials. These are reacted with a pyrimidine derivative under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-fluoro-4-oxophenyl)pyrimidin-4-one.
Reduction: Formation of 5-benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidine.
Substitution: Formation of 5-benzyl-3-(3-substituted-4-hydroxyphenyl)pyrimidin-4-one.
Aplicaciones Científicas De Investigación
5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorohydroxyphenyl group can form hydrogen bonds and other interactions with amino acid residues in the target protein, leading to its inhibitory effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-hydroxyproline: Another fluorohydroxyphenyl compound with different biological activities.
Benzyl alcohol, 3-benzyloxy-4-fluoro-: A structurally related compound with different functional groups.
Uniqueness
5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a fluorohydroxyphenyl group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H13FN2O2 |
|---|---|
Peso molecular |
296.29 g/mol |
Nombre IUPAC |
5-benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2O2/c18-15-9-14(6-7-16(15)21)20-11-19-10-13(17(20)22)8-12-4-2-1-3-5-12/h1-7,9-11,21H,8H2 |
Clave InChI |
QSWFIAYJBLSCQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CN=CN(C2=O)C3=CC(=C(C=C3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


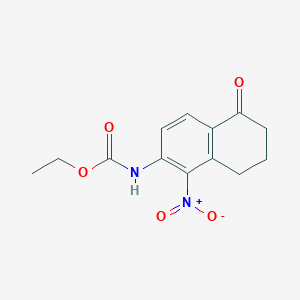


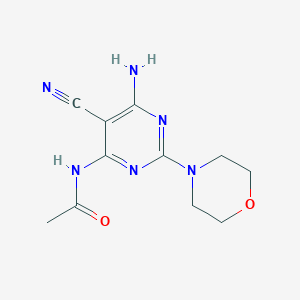
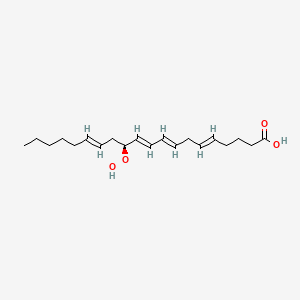



![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)
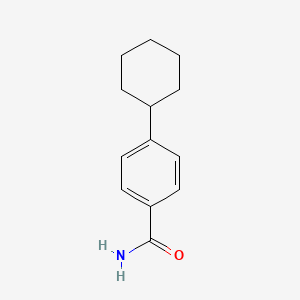
![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)
![N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)
